molecular formula C9H11ClN2O2 B1401626 Methyl 6-chloro-4-(dimethylamino)nicotinate CAS No. 1404095-42-6

Methyl 6-chloro-4-(dimethylamino)nicotinate

Cat. No.: B1401626
CAS No.: 1404095-42-6
M. Wt: 214.65 g/mol
InChI Key: DPFHNBKUWLAAIA-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-(dimethylamino)nicotinate is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

Methyl 6-chloro-4-(dimethylamino)pyridine-3-carboxylate plays a crucial role in biochemical reactions, particularly in nucleophilic catalysis. It interacts with various enzymes and proteins, facilitating acylation reactions and esterifications . The compound’s interaction with biomolecules is primarily through its nucleophilic properties, which allow it to act as a catalyst in organic transformations. These interactions are essential for the compound’s role in biochemical processes, making it a valuable reagent in synthetic chemistry.

Cellular Effects

Methyl 6-chloro-4-(dimethylamino)pyridine-3-carboxylate has notable effects on cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these cellular processes is significant, as it can alter the behavior of cells, leading to changes in their function and activity. This makes it a valuable tool for studying cellular mechanisms and understanding how different compounds can influence cell behavior.

Molecular Mechanism

The molecular mechanism of Methyl 6-chloro-4-(dimethylamino)pyridine-3-carboxylate involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, further influencing cellular processes. The compound’s ability to modulate enzyme activity and gene expression makes it a powerful tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 6-chloro-4-(dimethylamino)pyridine-3-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Understanding these temporal effects is essential for optimizing the use of the compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of Methyl 6-chloro-4-(dimethylamino)pyridine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels. These findings are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

Methyl 6-chloro-4-(dimethylamino)pyridine-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism

Transport and Distribution

The transport and distribution of Methyl 6-chloro-4-(dimethylamino)pyridine-3-carboxylate within cells and tissues are critical for its activity and function . The compound interacts with transporters and binding proteins, which facilitate its movement and localization within cells. These interactions are essential for the compound’s ability to reach its target sites and exert its effects. Understanding the transport and distribution mechanisms is crucial for optimizing the use of the compound in biochemical research.

Subcellular Localization

Methyl 6-chloro-4-(dimethylamino)pyridine-3-carboxylate exhibits specific subcellular localization, which influences its activity and function The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications These localization mechanisms are essential for the compound’s ability to interact with its target biomolecules and exert its effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-4-(dimethylamino)nicotinate typically involves the reaction of 6-chloronicotinic acid with dimethylamine and methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-4-(dimethylamino)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Methyl 6-chloronicotinate
  • Methyl 6-chloro-3-picolinate
  • 4-(Dimethylamino)pyridine

Comparison: Methyl 6-chloro-4-(dimethylamino)nicotinate is unique due to its specific structural features, such as the presence of both chloro and dimethylamino groups on the pyridine ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

methyl 6-chloro-4-(dimethylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-12(2)7-4-8(10)11-5-6(7)9(13)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFHNBKUWLAAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701159073
Record name 3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404095-42-6
Record name 3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404095-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethylamine (1.23 mL, 9.71 mmol) was slowly added to a stirred solution of methyl 4,6-dichloronicotinate (0.40 g, 1.94 mmol) in MeCN (6 mL) at room temperature. The solution was stirred at room temperature for 18 hours then concentrated in vacuo onto silica gel. Gradient chromatography, eluting with 5% EtOAc:c-Hex over 5 column volume and 5-50% over 15 column volume, gave methyl 6-chloro-4-(dimethylamino)nicotinate (335 mg, 1.56 mmol, 80% yield) as a white solid.
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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